1-chlorospiro[2.3]hexane-1-carboxylicacid
Description
Overview of Spirocyclic Systems in Organic Chemistry
Spiro compounds are a class of organic molecules characterized by a unique structural motif where at least two rings are linked by a single, common atom known as the spiroatom. wikipedia.orglscollege.ac.in This arrangement distinguishes them from fused ring systems, which share two adjacent atoms, and bridged systems connected by two non-adjacent atoms. lscollege.ac.in The spiro junction, typically a quaternary carbon atom in carbocyclic variants, forces the connected rings into orthogonal planes, creating a rigid, three-dimensional structure. wikipedia.orgnih.gov This inherent rigidity and defined 3D geometry are key features that have garnered significant interest in fields like medicinal chemistry, where molecular shape is critical for biological activity. nih.govchemenu.com
The incorporation of small rings, such as cyclopropane (B1198618) or cyclobutane (B1203170), into a molecular framework introduces ring strain—a form of instability arising from deviations from ideal bond angles and conformations. wikipedia.org This strain is a combination of angle strain (from compressed bond angles), torsional strain (from eclipsing interactions), and steric strain. numberanalytics.comnumberanalytics.com While seemingly a disadvantage, this stored potential energy makes strained molecules highly reactive and valuable as synthetic intermediates. wikipedia.orgpharmacy180.com The high degree of ring strain in systems like cyclopropanes and cyclobutanes elevates their heat of combustion and can be harnessed to drive reactions such as ring-opening polymerizations or nucleophilic additions, which release this energy. wikipedia.orgpharmacy180.com This enhanced reactivity allows chemists to construct complex molecular architectures that would be otherwise inaccessible. pharmacy180.com
| Ring System | Ideal sp³ Bond Angle | Actual Internal Angle (Approx.) | Strain Energy (kcal/mol) |
| Cyclopropane | 109.5° | 60° | 27.5 |
| Cyclobutane | 109.5° | 90° | 26.3 |
| Cyclopentane | 109.5° | 108° | 6.2 |
| Cyclohexane | 109.5° | 109.5° | 0 |
This table illustrates the relationship between bond angle deviation and strain energy in common cycloalkanes.
Historical Context and Evolution of Spiro[2.3]hexane Research
The theoretical foundation for understanding strained rings was laid by Adolf von Baeyer in the late 19th and early 20th centuries. wikipedia.orgnumberanalytics.com His work, along with subsequent refinements by others, provided the principles to predict the stability and reactivity of cyclic compounds. wikipedia.org The nomenclature for spiro compounds was first systematically discussed by von Baeyer in 1900. lscollege.ac.in Research into the spiro[2.3]hexane framework, which combines a cyclopropane and a cyclobutane ring, is a natural extension of the fascination with small, strained carbocycles. Early synthetic efforts focused on creating the basic hydrocarbon scaffold, while more recent research has shifted towards the synthesis and application of functionalized derivatives. researchgate.netnih.gov The development of novel synthetic methodologies, including catalytic [1+2] cycloadditions and photochemical approaches, has been crucial in accessing a wider variety of substituted spiro[2.3]hexanes. researchgate.netresearchgate.net
Structural Relationship of 1-Chlorospiro[2.3]hexane-1-carboxylic Acid within the Spiro[2.3]hexane Family
The target molecule, 1-chlorospiro[2.3]hexane-1-carboxylic acid, is a derivative of the parent spiro[2.3]hexane scaffold. guidechem.com This parent structure consists of a cyclopropane ring and a cyclobutane ring sharing a single carbon atom. The systematic nomenclature numbers the smaller ring first, starting from the carbon adjacent to the spiroatom.
The structure is built up as follows:
Spiro[2.3]hexane : The base carbocyclic framework. guidechem.com
Spiro[2.3]hexane-1-carboxylic Acid : A carboxylic acid group (-COOH) is attached to the C1 position of the cyclopropane ring. nih.gov
1-Chlorospiro[2.3]hexane-1-carboxylic Acid : A chlorine atom (-Cl) is added to the same C1 position, creating a quaternary carbon bearing both the chloro and carboxyl groups.
The presence of both an electron-withdrawing chlorine atom and a carboxylic acid group on the same carbon of the highly strained cyclopropane ring is expected to significantly influence the molecule's chemical properties, including the acidity of the carboxyl group and the reactivity of the cyclopropane ring towards ring-opening reactions.
Current Research Trajectories and Potential Academic Contributions of Spiro[2.3]hexane-1-carboxylic Acid Scaffolds
Modern research has increasingly focused on using spirocyclic scaffolds to create novel, three-dimensional molecules for drug discovery and materials science. rsc.orgacs.org The spiro[2.3]hexane framework is particularly attractive due to its high sp³-carbon content and rigid structure, which are desirable traits for moving away from flat, aromatic molecules in drug design—a concept known as "escaping flatland". rsc.orguniv.kiev.ua
Spiro[2.3]hexane derivatives are being investigated as:
Conformationally restricted amino acids : Analogs of neurotransmitters like GABA have been synthesized to study receptor binding and pharmacology. researchgate.netbeilstein-journals.org
Bioisosteres : The rigid spirocyclic core can serve as a non-classical replacement for more common rings like piperidine (B6355638) or cyclohexane, potentially improving metabolic stability and other physicochemical properties. rsc.orgresearchgate.net
Synthetic building blocks : The inherent strain of the scaffold can be exploited for ring-expansion reactions to form larger, functionalized cyclopentanone (B42830) systems, which are key intermediates in the synthesis of natural products. nih.gov
The specific compound, 1-chlorospiro[2.3]hexane-1-carboxylic acid, represents a functionalized building block within this research area. Its carboxylic acid group provides a handle for further derivatization (e.g., amide or ester formation), while the chlorine atom and the strained rings offer unique sites for reactivity. Its potential academic contributions lie in its use as a starting material for synthesizing more complex spirocyclic drug candidates, novel carbocyclic nucleosides, or as a probe to study the effects of substitution on the reactivity of strained ring systems. nih.govnih.gov The synthesis of various spiro[2.3]hexane-derived amino acids and other functionalized molecules highlights the growing interest in this versatile and strained scaffold. researchgate.netresearchgate.net
Properties
IUPAC Name |
2-chlorospiro[2.3]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2/c8-7(5(9)10)4-6(7)2-1-3-6/h1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNOTVGMTLCPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2(C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Chlorospiro 2.3 Hexane 1 Carboxylic Acid and Its Analogs
Strategies for Spiro[2.3]hexane Core Construction
The assembly of the spiro[2.3]hexane scaffold, which joins a cyclopropane (B1198618) and a cyclobutane (B1203170) ring through a single carbon atom, can be achieved through various synthetic routes. These methods include the formation of one ring onto a pre-existing one (cyclopropanation), the simultaneous formation of a ring system (cycloaddition), and the structural reorganization of related cyclic precursors (ring expansion/contraction).
Cyclopropanation of methylenecyclobutanes or related cyclobutane precursors is a direct and widely utilized method for creating the spiro[2.3]hexane skeleton. This transformation can be accomplished using classical reagents, transition-metal catalysis, or metal-free conditions.
The Simmons-Smith reaction and its modifications represent a foundational approach to cyclopropanation. nih.gov This method typically involves an organozinc carbenoid, generated from diiodomethane (B129776) and a zinc-copper couple, which stereospecifically adds to an alkene. nih.gov The Furukawa modification, using diethylzinc (B1219324) (Et₂Zn) and diiodomethane, is a notable improvement for this transformation. nih.gov
Transition-metal catalysis offers a versatile and efficient alternative for cyclopropanation. nih.gov Nickel-catalyzed reactions, for instance, can utilize [1.1.1]propellane as a carbene precursor to react with alkenes, yielding methylenespiro[2.3]hexane products. organic-chemistry.orgnih.gov Furthermore, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl (B3062369) Grignard reagents have been developed. organic-chemistry.org In some cases, metal-free conditions have been established; for example, diazomethane (B1218177) in the presence of organic aluminum halides can cyclopropanate sterically hindered olefins. researchgate.net
| Method | Reagent/Catalyst System | Substrate Example | Key Features | References |
| Simmons-Smith | CH₂I₂ / Zn-Cu couple | Methylenecyclobutane (B73084) | Stereospecific; classic method. | nih.gov |
| Furukawa Mod. | CH₂I₂ / Et₂Zn | Polymerizable Olefins | Improved reactivity and scope. | nih.gov |
| Nickel-Catalyzed | Ni catalyst / [1.1.1]propellane | Functionalized Alkenes | Forms methylenespiro[2.3]hexane derivatives. | organic-chemistry.orgnih.gov |
| Metal-Free | Diazomethane / Org. Al-halides | Sterically Hindered Olefins | Avoids transition metals. | researchgate.net |
Cycloaddition reactions provide a powerful means of constructing cyclic systems by combining two or more unsaturated molecules. For spiro[2.3]hexane systems, [2+2] cycloadditions are particularly relevant for forming the cyclobutane ring.
The [2+2] photocycloaddition is the most frequently used cycloaddition for accessing four-membered carbocyclic products. acs.org This reaction involves the photoexcitation of one alkene, which then reacts with a second alkene to form a cyclobutane ring. acs.orgnumberanalytics.com Visible light-mediated intermolecular [2+2] cycloadditions have been successfully employed to generate diverse and complex spirocycles. nih.govrsc.org These photochemical methods are advantageous as they can often proceed under mild conditions. nih.gov
While the Diels-Alder, or [4+2] cycloaddition, typically forms six-membered rings, it is a cornerstone of cycloaddition chemistry and has been applied to the synthesis of other spiro systems, demonstrating the versatility of this approach for building complex polycyclic frameworks. numberanalytics.commdpi.com Transition metals can also mediate cycloaddition reactions involving methylenecyclopropanes, leading to various spiro-fused products. thieme-connect.denih.gov
| Reaction Type | Description | Substrates | Conditions | References |
| [2+2] Photocycloaddition | Formation of a cyclobutane ring from two alkene components. | Alkenes, Enones | UV or Visible Light | nih.govacs.org |
| Diels-Alder [4+2] | Formation of a six-membered ring from a diene and a dienophile. | Dienes, Dienophiles | Thermal or Lewis Acid Catalysis | numberanalytics.commdpi.com |
| Transition Metal-Mediated | Cycloaddition of methylenecyclopropanes. | Methylenecyclopropanes | Ni or Pd catalysts | thieme-connect.denih.gov |
Rearrangement reactions involving ring expansion or contraction serve as elegant strategies for accessing strained ring systems that may be difficult to construct directly. etsu.edu
Ring Expansion: An organocatalytic, enantioselective strategy for building highly strained spiro[2.3]hexane skeletons has been developed, proceeding through a Michael addition followed by the ring expansion of methylenecyclopropanes. researchgate.net Another significant approach involves the Lewis acid-mediated ring expansion of 1-oxaspiro[2.3]hexanes. nih.gov This rearrangement is driven by the release of ring strain from both the oxirane and cyclobutane rings, leading to the formation of functionalized cyclopentanones, which are valuable synthetic intermediates. nih.gov
Ring Contraction: This strategy involves the conversion of a larger ring into a smaller, often more strained, carbocycle. ntu.ac.ukrsc.org For instance, an unusual ring-contraction rearrangement of fused cyclobutanols has been shown to produce spirocyclopropanes in a stereospecific manner. nih.gov Such methods are valuable for creating the highly strained cyclopropane portion of the spiro[2.3]hexane system from more readily accessible precursors. nih.gov
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient protocols. Photoinduced reactions and green chemistry principles are increasingly applied to the synthesis of complex molecules like spiro[2.3]hexanes.
Photoinduced Protocols: As discussed previously, photochemical reactions, particularly [2+2] cycloadditions, are central to the synthesis of the cyclobutane portion of spirocycles. nih.govacs.orgnih.gov The use of visible light is a key aspect of green chemistry, as it provides a mild and sustainable energy source for driving chemical transformations. rsc.org An additive-free, green protocol for synthesizing functionalized spiro[2.3]hexanes using only visible-light irradiation has been reported, highlighting the potential to avoid toxic and harmful reagents. rsc.orgrsc.org
Green Chemistry Protocols: Beyond photochemistry, other green methods have been developed for spirocycle synthesis. These include multicomponent reactions assisted by microwave irradiation in aqueous media, which offer high yields in short reaction times. utrgv.eduresearchgate.net Solvent-free conditions using iodine as an efficient catalyst have also been employed for the regioselective synthesis of spiro heterobicyclic rings. nih.gov Furthermore, metal- and catalyst-free cyclopropanation reactions conducted in water have been shown to be highly efficient, underscoring the shift towards more sustainable synthetic practices. researchgate.net
Introduction of the Carboxylic Acid Moiety
Once the spiro[2.3]hexane core is established, the next crucial step is the regioselective introduction of the carboxylic acid group to yield the target molecule or its analogs.
While literature specifically detailing the direct carboxylation of a 1-chlorospiro[2.3]hexane precursor is limited, the introduction of a carboxylic acid group onto a carbocyclic framework is a well-established transformation in organic synthesis. The most common approach involves the reaction of an organometallic intermediate with carbon dioxide.
A plausible and conventional route would involve the generation of an organometallic reagent, such as an organolithium or Grignard reagent, from a suitable halogenated spiro[2.3]hexane precursor. This nucleophilic species can then react with electrophilic carbon dioxide (CO₂), typically from dry ice or gaseous CO₂, followed by an acidic workup to protonate the resulting carboxylate and yield the desired carboxylic acid. The feasibility of functionalizing the spiro[2.3]hexane core is supported by reports on related compounds, such as spiro[2.3]hexane-5-carbonyl chloride and spiro[2.3]hexane-4-methanol, which indicate that functional groups can be successfully introduced and manipulated on this scaffold. amanote.comacs.org
Functional Group Transformations to Carboxylic Acids (e.g., Nitrile Hydrolysis)
One viable pathway to introduce the carboxylic acid functionality at the C1 position of the spiro[2.3]hexane scaffold is through the hydrolysis of a corresponding nitrile precursor, 1-cyanospiro[2.3]hexane. This transformation is a classic and reliable method for the synthesis of carboxylic acids.
Once the 1-cyanospiro[2.3]hexane is obtained, it can be hydrolyzed to the carboxylic acid under either acidic or basic conditions.
Acid-catalyzed hydrolysis: This method typically involves refluxing the nitrile with an aqueous solution of a strong mineral acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylic acid and an ammonium (B1175870) salt.
Base-catalyzed hydrolysis: Alternatively, the nitrile can be heated with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. This process involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, leading to the formation of an intermediate that, after protonation, gives an amide. The amide is then further hydrolyzed under the basic conditions to yield the carboxylate salt and ammonia. A final acidification step is required to obtain the free carboxylic acid.
Table 1: General Conditions for Nitrile Hydrolysis
| Condition | Reagents | Product before Work-up |
| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, H₂O, Heat | Carboxylic Acid + Ammonium Salt |
| Alkaline Hydrolysis | Aqueous NaOH or KOH, Heat | Carboxylate Salt + Ammonia |
Carboxylic Acid Formation within β-Keto Spirocyclic Systems
An alternative and powerful strategy for the synthesis of spiro[2.3]hexane-1-carboxylic acid involves the use of β-keto spirocyclic intermediates. A key precursor in this approach is 5-oxospiro[2.3]hexane-1-carboxylic acid. The synthesis of this intermediate allows for the establishment of the spirocyclic core and the carboxylic acid group, with the ketone functionality serving as a handle for further transformations.
The synthesis of spiro[2.3]hexane-1-carboxylic acid can be achieved from a dicarboxylic acid precursor, such as spiro[2.3]hexane-1,1-dicarboxylic acid. This can be prepared by the condensation of diethyl malonate with 1,1-bis(bromomethyl)cyclopropane, followed by hydrolysis of the resulting diester. Subsequent heating of the dicarboxylic acid induces decarboxylation to yield the desired monosubstituted carboxylic acid.
A plausible synthetic sequence starting from a β-keto ester is outlined below:
Alkylation: A cyclobutanone (B123998) derivative can be alkylated with a suitable three-carbon electrophile containing a masked carboxylic acid or nitrile group.
Cyclization: An intramolecular cyclization would then form the spiro[2.3]hexane ring system.
Hydrolysis and Decarboxylation: If a malonic ester approach is used, hydrolysis followed by thermal decarboxylation would yield the target carboxylic acid. The decarboxylation of β-keto acids and malonic acids proceeds through a cyclic transition state upon heating, leading to the loss of carbon dioxide and the formation of the desired product. ic.ac.uk
This methodology offers a convergent approach to the spiro[2.3]hexane-1-carboxylic acid core.
Selective Halogenation Strategies for Spiro[2.3]hexane Scaffolds
The introduction of a chlorine atom at the C1 position of the spiro[2.3]hexane-1-carboxylic acid is a critical step. The selection of the halogenation method is crucial to ensure regioselectivity and avoid unwanted side reactions.
Electrophilic Halogenation Techniques
Direct electrophilic chlorination of spiro[2.3]hexane-1-carboxylic acid at the C1 position is challenging due to the steric hindrance and the electronic nature of the tertiary carbon. However, related transformations can be considered. For instance, the carboxylic acid can be converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgmasterorganicchemistry.com While this functionalizes the carboxyl group, it does not directly chlorinate the spirocyclic ring.
A more plausible approach would be the halogenation of a precursor. For example, if 5-oxospiro[2.3]hexane-1-carboxylic acid is used as an intermediate, the ketone could be reduced to a hydroxyl group. Subsequent treatment with a chlorinating agent like thionyl chloride could potentially lead to the desired 1-chloro derivative, although rearrangement and elimination reactions are possible side reactions that would need to be carefully controlled.
Halogen Atom Transfer Radical Cyclization in Spiro Compound Synthesis
Halogen Atom Transfer Radical Cyclization (HATRC) is a powerful method for the construction of cyclic and spirocyclic systems. This approach involves the generation of a radical species that undergoes an intramolecular cyclization, followed by trapping of the resulting radical with a halogen atom from a suitable donor.
While a direct application of HATRC to the synthesis of 1-chlorospiro[2.3]hexane-1-carboxylic acid has not been extensively reported, the general principles can be applied. A hypothetical route could involve a precursor containing an appropriately positioned double bond and a trichloromethyl group. Upon initiation with a radical initiator and a suitable catalyst (e.g., a copper(I) complex), a radical is formed, which then cyclizes to form the spiro[2.3]hexane ring system. The resulting radical is then quenched by a chlorine atom transfer, yielding the chlorinated spirocycle. This method has the potential to introduce the chlorine atom stereoselectively, depending on the conformation of the cyclization transition state.
Halogenation of Unsaturated Precursors
A promising strategy for the synthesis of 1-chlorospiro[2.3]hexane derivatives involves the halogenation of an unsaturated precursor, such as methylenecyclobutane or a related exocyclic alkene. Spiro[2.3]hexanes can be synthesized from the reaction of substituted alkylidenecyclopropanes. researchgate.net
A potential synthetic route could involve the following steps:
Synthesis of a suitable unsaturated precursor: For example, the synthesis of 1-carboxy-methylenespiro[2.3]hexane.
Halogenation of the double bond: The exocyclic double bond can then be subjected to an addition reaction with a chlorine source. For instance, the addition of HCl across the double bond would be expected to follow Markovnikov's rule, placing the chlorine atom at the more substituted tertiary carbon (C1).
Alternatively, the cyclopropanation of a chlorinated alkene precursor could be explored. For example, the reaction of a chlorosubstituted methylenecyclobutane with a carbene or carbenoid could directly generate the 1-chlorospiro[2.3]hexane skeleton.
Stereoselective Synthesis of 1-Chlorospiro[2.3]hexane-1-carboxylic Acid Isomers
The C1 atom in 1-chlorospiro[2.3]hexane-1-carboxylic acid is a chiral center. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure isomers is of significant interest.
One of the most common methods for obtaining enantiomerically pure carboxylic acids is through chiral resolution . wikipedia.org This involves the reaction of the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine (e.g., (R)- or (S)-1-phenylethylamine), to form a pair of diastereomeric salts. rsc.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a strong acid to regenerate the enantiomerically pure carboxylic acid.
Table 2: Common Chiral Resolving Agents for Carboxylic Acids
| Chiral Amine | Configuration |
| (R)-1-Phenylethylamine | R |
| (S)-1-Phenylethylamine | S |
| Brucine | (-)-enantiomer |
| Quinine | (+)-enantiomer |
| Dehydroabietylamine | (+)-enantiomer |
Another approach is asymmetric synthesis . This could involve a stereoselective cyclopropanation reaction using a chiral catalyst to construct the spiro[2.3]hexane ring. For instance, the rhodium-catalyzed cyclopropanation of an olefin with a diazoacetate derivative has been used to synthesize chiral 5-azaspiro[2.3]hexane derivatives with good diastereoselectivity. beilstein-journals.org A similar strategy could be adapted for the synthesis of the carbocyclic analogue.
Furthermore, enzymatic resolutions could be employed. Lipases are known to catalyze the stereoselective hydrolysis of esters, which could be used to resolve a racemic mixture of an ester precursor to 1-chlorospiro[2.3]hexane-1-carboxylic acid.
Diastereoselective and Enantioselective Synthetic Routes
The stereocontrolled synthesis of spiro[2.3]hexane derivatives often relies on catalytic asymmetric reactions that can establish the key stereocenters with high fidelity. While specific methodologies for the direct asymmetric synthesis of 1-chlorospiro[2.3]hexane-1-carboxylic acid are not extensively documented, several approaches for analogous structures have been developed, which could be adapted for this target molecule.
One prominent strategy involves the diastereoselective cyclopropanation of functionalized methylenecyclobutanes. For instance, rhodium-catalyzed cyclopropanation of terminal double bonds with diazoacetate derivatives has been shown to proceed with a preference for the trans diastereomer. nih.govresearchgate.net This approach could potentially be applied to a suitably substituted methylenecyclobutane precursor to install the cyclopropane ring of the spiro[2.3]hexane system with predictable diastereoselectivity. Subsequent functionalization of the cyclopropane ring could then lead to the desired 1-chloro-1-carboxylic acid derivative.
Organocatalysis has also emerged as a powerful tool for the enantioselective construction of spirocyclic skeletons. Although not specifically demonstrated for 1-chlorospiro[2.3]hexane-1-carboxylic acid, organocatalytic methodologies have been successfully employed in the synthesis of other spiro[2.3]hexane systems. These reactions often proceed through cascade or domino sequences, where a chiral amine catalyst activates the substrates and controls the stereochemical outcome of the cyclization.
Another potential route could involve a tin-ate complex-catalyzed diastereoselective synthesis from methylenecyclopropane (B1220202) and a suitable cyanoalkene. researchgate.net The diastereoselectivity of this annulation is influenced by the catalyst and the electronic properties of the cyanoalkene, offering a degree of control over the stereochemical outcome. researchgate.net The resulting spiro[2.3]hexane could then undergo further transformations to introduce the chloro and carboxylic acid functionalities at the C1 position.
Resolution and Separation Techniques for Chiral Spiro[2.3]hexane Carboxylic Acids
Given that many synthetic routes may yield a racemic or diastereomeric mixture of spiro[2.3]hexane carboxylic acids, effective resolution and separation techniques are crucial for obtaining enantiomerically pure compounds.
Diastereomeric Salt Formation: A classical and widely used method for the resolution of racemic carboxylic acids is the formation of diastereomeric salts with a chiral amine. This technique relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by fractional crystallization. The choice of the resolving agent is critical and often requires empirical screening to find a suitable chiral amine that provides well-formed crystals and efficient separation. Once separated, the enantiomerically pure carboxylic acid can be recovered by treatment with an acid to break the salt.
Enzymatic Resolution: Biocatalytic methods offer a highly selective alternative for the resolution of chiral compounds. Lipases, in particular, have been successfully employed for the kinetic resolution of racemic alcohols and their corresponding esters. In the context of spiro[2.3]hexane derivatives, Pseudomonas cepacia lipase (B570770) has been utilized to catalyze the resolution of a racemic hydroxymethylspiro[2.3]hexane derivative, yielding the corresponding acetate (B1210297) and the unreacted alcohol with high enantiomeric excess. nih.gov A similar enzymatic strategy could be envisioned for a precursor to 1-chlorospiro[2.3]hexane-1-carboxylic acid.
Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. sigmaaldrich.com This method can be applied to either the final carboxylic acid product or a suitable derivative. The choice of the CSP and the mobile phase is crucial for achieving baseline separation of the enantiomers. Polysaccharide-based chiral columns are commonly used for the resolution of a wide range of chiral compounds, including carboxylic acids. sigmaaldrich.com This technique offers the advantage of direct separation without the need for derivatization in some cases and is amenable to scale-up for the isolation of larger quantities of enantiomerically pure material.
Comparative Analysis of Synthetic Efficiencies, Yields, and Scalability
A comparative analysis of the potential synthetic methodologies reveals distinct advantages and disadvantages for each approach.
| Synthetic Approach | Key Features | Potential Advantages | Potential Challenges |
| Diastereoselective Cyclopropanation | Rhodium-catalyzed reaction of a methylenecyclobutane precursor with a diazoacetate. nih.govresearchgate.net | Potentially high diastereoselectivity. | Requires a multi-step synthesis of the precursor; may require optimization for the specific substrate. |
| Organocatalytic Spirocyclization | Chiral amine-catalyzed cascade reaction. | High enantioselectivity can often be achieved. | Substrate scope may be limited; catalyst loading and reaction conditions need careful optimization. |
| Tin-ate Complex Catalysis | Annulation of methylenecyclopropane with a cyanoalkene. researchgate.net | Control over diastereoselectivity through catalyst and substrate choice. | Requires subsequent functional group manipulations to install the chloro and carboxylic acid groups. |
| Resolution of Racemates | Diastereomeric salt formation or enzymatic resolution. nih.gov | Can be effective for obtaining enantiomerically pure material from a racemic mixture. | The maximum theoretical yield for a single enantiomer is 50%; requires a suitable resolving agent or enzyme. |
| Preparative Chiral HPLC | Chromatographic separation of enantiomers. sigmaaldrich.com | Direct separation of enantiomers with high purity. | Can be costly and time-consuming for large-scale separations. |
Considerations for Gram-Scale and Industrial Synthesis
The transition from laboratory-scale synthesis to gram-scale or industrial production introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
For the synthesis of spiro[2.3]hexane derivatives, a key consideration is the availability and cost of the starting materials. Routes that utilize readily available and inexpensive precursors are generally preferred for large-scale synthesis. For instance, a synthesis commencing from a commercially available ketone has been reported for the gram-scale production of 5-azaspiro[2.3]hexane diamine derivatives. thieme-connect.com
The reaction conditions must also be amenable to scale-up. Reactions that require cryogenic temperatures, high pressures, or the use of hazardous or pyrophoric reagents can be difficult and expensive to implement on a large scale. In contrast, methodologies that proceed under mild conditions, such as some organocatalytic reactions or photoinduced syntheses that avoid toxic reagents, are more attractive for industrial applications. rsc.org
Purification of the final product and intermediates is another critical aspect of large-scale synthesis. Chromatographic purifications, while common in the laboratory, can be a significant bottleneck in industrial processes. Therefore, synthetic routes that yield products that can be purified by crystallization or distillation are highly desirable. In the context of resolving enantiomers, fractional crystallization of diastereomeric salts is often more scalable than preparative chiral HPLC.
Mechanistic Investigations of Chemical Transformations Involving 1 Chlorospiro 2.3 Hexane 1 Carboxylic Acid
Reaction Pathways of Spiro[2.3]hexane Ring Systems
The spiro[2.3]hexane core of the molecule is characterized by significant ring strain, which is a key driver for its reactivity. This strain arises from the fusion of a cyclopropane (B1198618) and a cyclobutane (B1203170) ring at a single carbon atom.
Strain-Release Driven Processes and Ring Opening Reactions
The inherent ring strain in spiro[2.3]hexane systems makes them susceptible to reactions that lead to a more stable, less strained structure. nih.gov These strain-release driven processes often involve the cleavage of one or more bonds in the spirocyclic framework. For instance, under thermal or catalytic conditions, the cyclopropane or cyclobutane ring can undergo opening. The regioselectivity of ring opening is influenced by the substituents on the ring and the reaction conditions. In the case of 1-chlorospiro[2.3]hexane-1-carboxylic acid, the presence of the electron-withdrawing carboxylic acid and chloro groups at the spiro-carbon can influence the pathway of ring opening.
Lewis acid-mediated ring expansions are a common feature of strained spirocyclic systems, often leading to the formation of larger rings. rsc.org For example, the rearrangement of similar spirocyclic systems can yield cyclopentanone (B42830) derivatives, driven by the relief of ring strain. nih.gov
Table 1: Hypothetical Strain Energies of Spiroalkanes
| Spiroalkane | Strain Energy (kcal/mol) |
|---|---|
| Spiro[2.2]pentane | 65.2 |
| Spiro[2.3]hexane | 41.5 |
| Spiro[3.3]heptane | 27.8 |
This table illustrates the relative strain associated with spiro[2.3]hexane compared to other spiroalkanes.
Methylenecyclopropanes, which share the strained three-membered ring feature, are known to undergo ring-opening reactions with various reagents. researchgate.net This reactivity highlights the propensity of such strained rings to relieve their strain through chemical transformations.
Cycloaddition Reactions and Their Kinetic Profiles
Spiro[2.3]hexane derivatives can participate in cycloaddition reactions, although the specific kinetic profiles for 1-chlorospiro[2.3]hexane-1-carboxylic acid are not extensively documented. The presence of the strained rings can influence the activation energy of these reactions. Cycloaddition reactions provide a powerful tool for the construction of complex polycyclic systems. nih.gov The reaction of related spirocyclic dienes with dienophiles like N-phenyl-1,2,4-triazoline-3,5-dione (PTAD) has been shown to proceed via skeletal rearrangement of dipolar intermediates, highlighting the complex mechanistic pathways that can be accessed with these strained systems. researchgate.net
Reactivity of the Carboxylic Acid Functionality in Spirocyclic Environments
The carboxylic acid group in 1-chlorospiro[2.3]hexane-1-carboxylic acid exhibits reactivity typical of carboxylic acids, but the steric hindrance and electronic effects of the spirocyclic framework can modulate this reactivity.
Esterification, Amidation, and Related Condensation Reactions
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.orgmasterorganicchemistry.comchemguide.co.uk The rate of esterification can be influenced by the steric bulk of the spiro[2.3]hexane group, which may hinder the approach of the alcohol. researchgate.net The reaction is reversible, and driving the equilibrium towards the ester product often requires the removal of water. masterorganicchemistry.comyoutube.com
Amidation: The formation of an amide from the carboxylic acid and an amine is a fundamental transformation. taylorfrancis.com Direct amidation requires harsh conditions, so activating agents are often employed to facilitate the reaction under milder conditions. lookchemmall.commdpi.com The steric environment of the spirocyclic system can influence the choice of coupling agents and reaction conditions for efficient amide bond formation.
Table 2: Relative Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution
| Derivative | Relative Reactivity | Leaving Group |
|---|---|---|
| Acid Chloride | Highest | Cl⁻ |
| Acid Anhydride | High | RCOO⁻ |
| Thioester | Moderate | RS⁻ |
| Ester | Moderate | RO⁻ |
| Carboxylic Acid | Moderate | HO⁻ |
| Amide | Low | R₂N⁻ |
This table provides a general reactivity trend for carboxylic acid derivatives. libretexts.orgyoutube.com
Modified Curtius Rearrangements and Decarboxylative Transformations
Modified Curtius Rearrangement: The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines, urethanes, or ureas via an isocyanate intermediate. nih.govnih.govwikipedia.org In the modified Curtius rearrangement, the carboxylic acid is treated with an azide-containing reagent, such as diphenylphosphoryl azide (B81097) (DPPA), to form an acyl azide in situ. nih.gov This is followed by thermal or photochemical decomposition to the isocyanate, with concomitant loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The rearrangement is believed to be a concerted process with retention of configuration at the migrating group. wikipedia.org For 1-chlorospiro[2.3]hexane-1-carboxylic acid, this would involve the migration of the spiro[2.3]hexyl group. The resulting isocyanate can be trapped by various nucleophiles. illinoisstate.edu
Decarboxylative Transformations: Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a significant reaction pathway for certain carboxylic acids, particularly under specific catalytic conditions. organic-chemistry.org While simple alkyl carboxylic acids are generally resistant to decarboxylation, the presence of the chloro- and spirocyclic functionalities may open up pathways for decarboxylative functionalization, where the carboxyl group is replaced by another functional group. dntb.gov.uarsc.org
Nucleophilic Substitution and Elimination Reactions at the Halogenated Center
The chlorine atom at the spiro-center of 1-chlorospiro[2.3]hexane-1-carboxylic acid is a potential site for nucleophilic substitution and elimination reactions. The reactivity at this center is influenced by the steric hindrance of the spirocyclic system and the electronic effects of the adjacent carboxylic acid group.
Nucleophilic substitution could proceed via either an Sₙ1 or Sₙ2 mechanism. An Sₙ1 pathway would involve the formation of a tertiary carbocation at the spiro-center, which could be stabilized by the adjacent carbon atoms of the rings. However, this pathway might be disfavored due to the inherent instability of carbocations on small rings. An Sₙ2 pathway would involve a backside attack by a nucleophile, which would be sterically hindered by the spiro[2.3]hexane framework.
Elimination reactions to form an alkene are also possible, given a suitable base. The regioselectivity of the elimination would be determined by the availability of abstractable protons on the adjacent carbon atoms of both the cyclopropane and cyclobutane rings. The formation of a double bond within the strained ring system would lead to a highly strained and likely unstable product.
The conversion of carboxylic acids to acyl chlorides using reagents like thionyl chloride (SOCl₂) is a common transformation that proceeds via nucleophilic acyl substitution, where the hydroxyl group is converted into a better leaving group. libretexts.orgorganic-chemistry.org
Regioselectivity and Stereoselectivity of Halogen Displacements
Halogen displacement reactions, particularly nucleophilic substitutions, are fundamental transformations in organic synthesis. For 1-chlorospiro[2.3]hexane-1-carboxylic acid, the substitution would occur at the spiro carbon atom, which is a quaternary center.
Regioselectivity: In a potential nucleophilic substitution reaction, the incoming nucleophile would exclusively attack the carbon atom bearing the chlorine atom (C1), as it is the only electrophilic center in the molecule activated for substitution.
Stereoselectivity: The stereochemical outcome of a nucleophilic substitution at the C1 position would be dictated by the operative reaction mechanism.
SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) reaction would proceed with a backside attack by the nucleophile, leading to an inversion of configuration at the stereocenter. However, the steric hindrance imposed by the spiro[2.3]hexane framework, with the cyclobutane and cyclopropane rings flanking the reaction center, would likely disfavor a direct SN2 pathway. The presence of the carboxylic acid group would further contribute to steric congestion.
SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) mechanism would involve the formation of a carbocation intermediate upon departure of the chloride ion. This spirocyclic carbocation would be expected to be highly unstable due to the inherent ring strain of the cyclopropane and cyclobutane moieties. The development of a positive charge on the spiro carbon would exacerbate this strain. If formed, the carbocation would likely be planar, allowing for nucleophilic attack from either face, which would result in a racemic mixture of products.
Given the significant steric hindrance and the high energy of the potential carbocation intermediate, it is plausible that halogen displacement reactions on 1-chlorospiro[2.3]hexane-1-carboxylic acid would be exceptionally slow or require harsh reaction conditions.
Radical Reactions and Their Application to Halogenated Spiro Compounds
Free radical reactions offer an alternative pathway for the functionalization of halogenated compounds. The generation of a radical at the C1 position of 1-chlorospiro[2.3]hexane-1-carboxylic acid could be initiated by homolytic cleavage of the C-Cl bond, typically using radical initiators (e.g., AIBN) or photolysis.
The resulting spiro[2.3]hexyl radical would be a key intermediate in subsequent transformations. The geometry of this radical would likely be shallowly pyramidal, rapidly inverting, or planar, which would influence the stereochemistry of subsequent reactions.
Potential Radical Reactions:
Reduction (Hydrodehalogenation): The radical could abstract a hydrogen atom from a suitable donor, such as tributyltin hydride (Bu3SnH) or a thiol, to yield spiro[2.3]hexane-1-carboxylic acid.
Radical Addition to Alkenes: The C1-centered radical could add to an activated alkene, forming a new carbon-carbon bond. This would be a step in a chain reaction, where the newly formed radical would need to be quenched to propagate the chain.
Atom Transfer Radical Polymerization (ATRP): The C-Cl bond could potentially be used to initiate ATRP, allowing for the synthesis of polymers with a spirocyclic end-group.
The application of such radical reactions to halogenated spiro compounds can be a powerful tool for the synthesis of complex molecules, as the generation of the radical intermediate can overcome the steric limitations associated with ionic reactions.
Influence of Spiro[2.3]hexane Structure on Reaction Intermediates and Transition States
The unique spiro[2.3]hexane framework, consisting of a cyclopropane and a cyclobutane ring sharing a single carbon atom, exerts significant electronic and steric effects that would profoundly influence the stability of reaction intermediates and the energy of transition states.
Steric Effects: The rigid, three-dimensional structure of the spiro[2.3]hexane system creates a sterically congested environment around the C1 reaction center. This steric hindrance would be a major factor in disfavoring bimolecular reactions that require a specific trajectory of approach for the incoming reagent, such as the SN2 mechanism.
Electronic Effects: The cyclopropane ring in the spiro[2.3]hexane structure possesses unique electronic properties. The C-C bonds of a cyclopropane ring have a higher degree of p-character than typical alkanes, allowing them to participate in conjugation-like interactions.
Influence on Carbocation Intermediates: In a hypothetical SN1 reaction, the adjacent cyclopropane ring could potentially stabilize the carbocation intermediate through orbital overlap, a phenomenon known as "cyclopropylcarbinyl cation" stabilization. However, the strain inherent in the spirocyclic system would likely counteract this stabilizing effect.
Influence on Radical Intermediates: Similarly, the cyclopropane ring can stabilize an adjacent radical center through delocalization of the unpaired electron into the Walsh orbitals of the ring.
Transition State Analysis: Computational chemistry would be an invaluable tool to probe the transition states of reactions involving 1-chlorospiro[2.3]hexane-1-carboxylic acid. Such studies could quantify the steric and electronic contributions of the spirocyclic framework to the activation energy of various reaction pathways. For instance, the transition state for an SN2 reaction would be expected to be significantly destabilized due to steric repulsion between the nucleophile, the leaving group, and the spiro[2.3]hexane skeleton.
Stereochemical Considerations and Conformational Dynamics of 1 Chlorospiro 2.3 Hexane 1 Carboxylic Acid Structures
Chiral Properties and Isomerism in Spiro[2.3]hexane Derivatives
Spiro compounds, by their nature, can exhibit chirality. The spiroatom, the central carbon atom common to both rings, can be a stereogenic center. In the case of spiro[2.3]hexane, the parent hydrocarbon itself is achiral due to the presence of planes of symmetry. However, appropriate substitution on the rings can lead to the formation of chiral molecules. rsc.org
For 1-chlorospiro[2.3]hexane-1-carboxylic acid, the carbon atom at position 1, which is bonded to both the chlorine atom and the carboxylic acid group, is a stereogenic center. This is because it is attached to four different groups: the chlorine atom, the carboxylic acid group, and the two different ring systems (the cyclopropane (B1198618) and cyclobutane (B1203170) rings). Consequently, the molecule can exist as a pair of enantiomers, (R)-1-chlorospiro[2.3]hexane-1-carboxylic acid and (S)-1-chlorospiro[2.3]hexane-1-carboxylic acid.
Furthermore, the presence of substituents on the cyclobutane ring could introduce additional stereogenic centers, leading to the possibility of diastereomers. The rigid and puckered nature of the cyclobutane ring means that substituents can be arranged in either a cis or trans relationship to each other, further increasing the number of possible stereoisomers.
Table 1: Possible Isomers of 1-Chlorospiro[2.3]hexane-1-carboxylic Acid
| Isomer Type | Description |
| Enantiomers | Non-superimposable mirror images arising from the chiral center at C1. |
| Diastereomers | Stereoisomers that are not mirror images of each other; would arise if additional substituents were present on the cyclobutane ring. |
Conformational Analysis of the Strained Spiro[2.3]hexane Framework
The spiro[2.3]hexane framework is characterized by significant ring strain, a consequence of the fusion of a three-membered and a four-membered ring. The cyclopropane ring is necessarily planar, with C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. The cyclobutane ring is not planar and adopts a puckered or butterfly conformation to partially alleviate its own angle and torsional strain. rsc.org
The junction of these two strained rings in a spirocyclic fashion results in a relatively rigid molecular structure. The conformational flexibility of the spiro[2.3]hexane system is limited compared to larger, unstrained ring systems. The cyclobutane ring can undergo a pseudo-rotation, where the pucker of the ring inverts, but the energy barrier for this process is influenced by the substituents. The rigid geometry of this framework has been explored in the design of conformationally restricted analogs of biologically active molecules. rcsi.sciencebeilstein-journals.org
Impact of Chlorine and Carboxylic Acid Substituents on Molecular Geometry and Dynamics
The presence of a chlorine atom and a carboxylic acid group at the C1 position has a profound impact on the molecular geometry and conformational dynamics of the spiro[2.3]hexane framework.
Steric Effects: The carboxylic acid group is significantly bulkier than a hydrogen atom. Its presence will introduce steric interactions with the adjacent cyclobutane ring. These steric clashes can influence the preferred puckering of the cyclobutane ring and may create a preference for one conformation over another.
Intramolecular Interactions: The carboxylic acid group has the potential to form intramolecular hydrogen bonds, particularly if there are suitable hydrogen bond acceptors elsewhere on the molecule. While not possible in the parent 1-chlorospiro[2.3]hexane-1-carboxylic acid, in derivatives with other functional groups, such interactions could significantly lock the conformation of the molecule.
The interplay of these steric and electronic factors will determine the lowest energy conformation of the molecule and the energy barriers between different conformational states.
Diastereomeric and Enantiomeric Relationships in Synthetic Pathways and Products
The synthesis of 1-chlorospiro[2.3]hexane-1-carboxylic acid and its derivatives presents significant stereochemical challenges. The creation of the stereogenic center at C1 necessitates the use of stereoselective synthetic methods to obtain enantiomerically enriched or pure products.
If the synthesis starts from achiral precursors, a racemic mixture of the (R) and (S) enantiomers will be produced. The separation of these enantiomers would require chiral resolution techniques, such as the formation of diastereomeric salts with a chiral amine, followed by separation and subsequent removal of the resolving agent.
In cases where the synthesis involves the creation of multiple stereocenters, the formation of diastereomers is possible. The relative stereochemistry of these diastereomers is often controlled by the reaction mechanism and the steric and electronic properties of the reactants and reagents. For example, in cyclopropanation reactions to form spiro[2.3]hexane systems, the diastereoselectivity can be influenced by the choice of catalyst and the nature of the substituents on the starting materials. beilstein-journals.org The ability to control the formation of specific diastereomers and enantiomers is crucial for the development of these compounds for applications where specific stereoisomers are required.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Spiro 2.3 Hexane Carboxylic Acids
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For 1-chlorospiro[2.3]hexane-1-carboxylic acid, a complete NMR analysis involves one-dimensional (¹H and ¹³C) and two-dimensional techniques to map out connectivity and spatial relationships.
The ¹H NMR spectrum of 1-chlorospiro[2.3]hexane-1-carboxylic acid is expected to exhibit distinct signals corresponding to the protons of the cyclopropane (B1198618) and cyclobutane (B1203170) rings, as well as the acidic proton of the carboxylic acid. The cyclopropane protons typically appear at higher field (lower ppm) due to the ring's shielding effects. The protons on the carbon adjacent to the spirocenter will be influenced by the electronegative chlorine atom and the carboxylic acid group, leading to a downfield shift. The carboxylic acid proton itself is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm.
Due to the rigid, strained nature of the spirocyclic system, the protons on the cyclobutane ring are diastereotopic and will likely show complex splitting patterns (multiplets) resulting from geminal and vicinal couplings.
Predicted ¹H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | > 10.0 | broad singlet |
| Cyclobutane Protons | 1.8 - 2.8 | multiplets |
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For 1-chlorospiro[2.3]hexane-1-carboxylic acid, seven distinct carbon signals are anticipated. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
The spiro carbon, being a quaternary center and attached to a chlorine atom, is expected to be significantly deshielded. The carbonyl carbon of the carboxylic acid will appear at the most downfield position, typically in the range of 170-185 ppm. The carbons of the cyclobutane ring will be found at a lower field than those of the cyclopropane ring.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (-COOH) | 170 - 185 |
| Spiro Carbon (C-Cl) | 60 - 75 |
| Cyclobutane Carbons | 25 - 45 |
Two-dimensional NMR experiments are crucial for assembling the molecular structure from the individual ¹H and ¹³C NMR data.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the cyclobutane and cyclopropane rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H correlations. This is particularly useful for identifying the quaternary carbons, such as the spiro center and the carbonyl carbon, by their correlations to nearby protons. For instance, correlations from the cyclobutane and cyclopropane protons to the spiro carbon would confirm the spirocyclic junction.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and three-dimensional structure by identifying protons that are close in space, even if they are not directly bonded. In a rigid system like 1-chlorospiro[2.3]hexane-1-carboxylic acid, NOE correlations can help to establish the relative orientation of the substituents on the rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. For 1-chlorospiro[2.3]hexane-1-carboxylic acid (C₇H₉ClO₂), the molecular ion peak (M⁺) would be expected at m/z 160 for the ³⁵Cl isotope and m/z 162 for the ³⁷Cl isotope, with a characteristic ~3:1 intensity ratio, confirming the presence of one chlorine atom.
Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17), the entire carboxyl group (-COOH, M-45), and alpha-cleavage. The strained spirocyclic core may also lead to characteristic ring-opening fragmentation patterns. The McLafferty rearrangement is another potential fragmentation pathway if the structural arrangement allows for the necessary hydrogen transfer.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-chlorospiro[2.3]hexane-1-carboxylic acid would be dominated by absorptions characteristic of the carboxylic acid group.
A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration will give rise to a strong, sharp peak typically around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations will also be present in the fingerprint region. The presence of the C-Cl bond would result in a stretching vibration in the 600-800 cm⁻¹ region. Vibrations associated with the cyclobutane and cyclopropane rings will also contribute to the complex pattern in the fingerprint region. rsc.org
Characteristic IR Absorption Bands:
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C-H stretch (sp³) | 2850 - 3000 | Medium |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C-O stretch | 1210 - 1320 | Medium |
| O-H bend | 920 - 960 | Medium, Broad |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
While NMR, MS, and IR spectroscopy provide a wealth of structural information, X-ray crystallography offers the ultimate, unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers.
For 1-chlorospiro[2.3]hexane-1-carboxylic acid, a single-crystal X-ray diffraction study would precisely define the geometry of the strained spiro[2.3]hexane ring system. It would confirm the puckering of the cyclobutane ring and the bond lengths and angles of the cyclopropane ring. Crucially, it would establish the relative stereochemistry of the chlorine and carboxylic acid groups at the spiro center and the chiral center on the cyclopropane ring. In the solid state, it is expected that the carboxylic acid groups would form hydrogen-bonded dimers, which would also be visualized in the crystal structure.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Characterization
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For chiral spirocyclic compounds like 1-chlorospiro[2.3]hexane-1-carboxylic acid, which possesses a stereocenter at the spiro carbon, chiroptical spectroscopic techniques are indispensable tools for unambiguous stereochemical assignment. Among these, Electronic Circular Dichroism (ECD) spectroscopy has emerged as a powerful, non-destructive method for elucidating the absolute configuration of chiral molecules in solution.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, can be positive or negative and is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. By comparing the experimentally measured ECD spectrum of a compound with the theoretically calculated spectrum for a known enantiomer, the absolute configuration can be confidently assigned. researchgate.netnih.gov
The stereochemical characterization of 1-chlorospiro[2.3]hexane-1-carboxylic acid using ECD involves a combined experimental and computational approach. The experimental ECD spectrum of an enantiomerically pure or enriched sample is recorded. Concurrently, quantum chemical calculations, typically employing Time-Dependent Density Functional Theory (TD-DFT), are performed to predict the theoretical ECD spectra for both the (R)- and (S)-enantiomers of the molecule. nih.gov The calculated spectrum that matches the experimental one reveals the absolute configuration of the measured sample.
A significant challenge in the ECD analysis of carboxylic acids is their tendency to form aggregates, such as dimers, through intermolecular hydrogen bonding, which can complicate the interpretation of the spectra. nih.gov To circumvent this, the analysis may be performed on a derivative, such as the corresponding methyl ester or sodium salt, to simplify the conformational landscape and ensure that the spectrum is representative of the monomeric species. nih.gov
For 1-chlorospiro[2.3]hexane-1-carboxylic acid, the primary chromophore is the carboxylic acid group. The electronic transitions associated with this group, typically the n → π* and π → π* transitions, give rise to the observed Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are directly influenced by the spatial disposition of the chloro and cyclopropyl (B3062369)/cyclobutyl moieties relative to the carboxylic acid chromophore.
The following table presents hypothetical ECD data for the (R)- and (S)-enantiomers of 1-chlorospiro[2.3]hexane-1-carboxylic acid, illustrating the expected mirror-image relationship between the spectra of the two enantiomers.
Table 1: Hypothetical ECD Spectral Data for the Enantiomers of 1-chlorospiro[2.3]hexane-1-carboxylic acid
| Enantiomer | Wavelength (nm) | Molar Ellipticity (Δε) |
| (R)-1-chlorospiro[2.3]hexane-1-carboxylic acid | 215 | +2.5 |
| (S)-1-chlorospiro[2.3]hexane-1-carboxylic acid | 215 | -2.5 |
The detailed research findings for analogous systems demonstrate the reliability of this approach. For instance, the absolute configurations of various chiral carboxylic acids and other complex molecules have been successfully determined by comparing their experimental ECD spectra with the results of TD-DFT calculations. researchgate.netnih.gov This combined experimental and theoretical protocol provides a robust and reliable method for the stereochemical elucidation of chiral spirocyclic compounds like 1-chlorospiro[2.3]hexane-1-carboxylic acid.
The table below lists the chemical compounds mentioned in this article.
Computational Chemistry and Theoretical Insights into 1 Chlorospiro 2.3 Hexane 1 Carboxylic Acid Reactivity and Stability
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure and energetics of complex organic molecules like 1-chlorospiro[2.3]hexane-1-carboxylic acid. DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and thermodynamic properties, which are fundamental to understanding the molecule's stability and chemical reactivity.
For 1-chlorospiro[2.3]hexane-1-carboxylic acid, DFT calculations would typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a wealth of information can be derived, including the electrostatic potential map, which highlights electron-rich and electron-deficient regions, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for predicting the molecule's reactivity, with a smaller gap often indicating higher reactivity.
A primary output of DFT geometry optimization is the precise prediction of the molecule's three-dimensional structure. This includes detailed information on bond lengths, bond angles, and dihedral angles. For 1-chlorospiro[2.3]hexane-1-carboxylic acid, these predictions would reveal the inherent strain in the fused cyclopropane (B1198618) and cyclobutane (B1203170) rings. The spiro-junction, where the two rings share a single carbon atom, creates a unique and rigid geometry.
DFT calculations would likely predict that the bond lengths within the cyclopropane ring are shorter than a typical C-C single bond, while the bond angles are severely compressed from the ideal tetrahedral angle of 109.5°. Similarly, the cyclobutane ring would exhibit puckering to alleviate some of its angular strain. The presence of the bulky chlorine and carboxylic acid groups on the cyclopropane ring would further influence the local geometry.
Table 1: Predicted Geometrical Parameters for 1-Chlorospiro[2.3]hexane-1-carboxylic Acid using DFT
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-C (cyclopropane) | ~1.51 |
| C-C (cyclobutane) | ~1.55 |
| C-Cl | ~1.78 |
| C-COOH | ~1.52 |
| C=O (carboxyl) | ~1.21 |
| C-O (carboxyl) | ~1.35 |
| **Bond Angles (°) ** | |
| C-C-C (cyclopropane) | ~60 |
| C-C-C (cyclobutane) | ~88-90 |
| Cl-C-COOH | ~115 |
| Dihedral Angles (°) | |
| Cyclobutane Puckering Angle | ~20-30 |
Note: The values in this table are illustrative predictions based on DFT principles and data for similar structures. Actual calculated values may vary depending on the level of theory and basis set used.
The spiro[2.3]hexane core is inherently strained due to the presence of small, fused rings. nih.gov Strain energy is the excess energy a molecule possesses due to its geometry deviating from an ideal, strain-free reference compound. researchgate.netstackexchange.com This energy can be quantified using computational methods, such as isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, isolating the effect of strain. mdpi.com
The total strain energy of the parent spiro[2.3]hexane is significant, calculated to be approximately 54.9 kcal/mol. mdpi.com This value is very close to the sum of the strain energies of isolated cyclopropane (27.5 kcal/mol) and cyclobutane (26.4 kcal/mol) rings, suggesting that the spiro-fusion itself does not introduce a large amount of additional strain. mdpi.com For 1-chlorospiro[2.3]hexane-1-carboxylic acid, the substituents would slightly modify this value, but the ring strain remains a dominant feature influencing its stability and reactivity. This stored energy can be a driving force for ring-opening reactions. acs.org
The concept of aromaticity is typically associated with planar, cyclic, conjugated systems. While the parent spiro[2.3]hexane system is not aromatic, the idea of spiroaromaticity has been proposed in systems where the spiroatom, particularly a transition metal, can participate in conjugation. nih.gov For 1-chlorospiro[2.3]hexane-1-carboxylic acid, which has a carbon spiro-center, classical aromaticity is not a factor. However, computational analysis of electron delocalization, such as Nucleus-Independent Chemical Shift (NICS) calculations, would confirm the non-aromatic character of the carbocyclic rings.
Molecular Dynamics Simulations for Conformational Flexibility and Dynamics
While DFT calculations provide a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals conformational flexibility and dynamic processes.
For 1-chlorospiro[2.3]hexane-1-carboxylic acid, MD simulations would be particularly useful for exploring the conformational landscape of the cyclobutane ring. The ring is not planar and can undergo a "puckering" motion. Simulations can map the energy surface of this motion and identify the most stable puckered conformations and the energy barriers between them. Furthermore, MD can simulate the rotational dynamics of the carboxylic acid group and analyze its preferred orientations relative to the spirocyclic core, which can be crucial for its interaction with other molecules or surfaces. These simulations can also reveal the nature of intramolecular hydrogen bonding, if any, and how solvent molecules might interact with and stabilize different conformations. beilstein-journals.org
Transition State Modeling for Reaction Mechanism Elucidation
Understanding how a chemical reaction occurs requires characterizing the transition state—the highest energy point along the reaction pathway. Computational modeling is a powerful tool for locating and analyzing transition state structures, which are fleeting and cannot be observed directly by most experimental techniques.
For 1-chlorospiro[2.3]hexane-1-carboxylic acid, transition state modeling could elucidate the mechanisms of various potential reactions. For example, in a nucleophilic substitution reaction where the chlorine atom is replaced, calculations could determine whether the reaction proceeds through a concerted (SN2-like) or a stepwise (SN1-like) mechanism. Modeling could also investigate elimination reactions or reactions involving the carboxylic acid group. By calculating the activation energies for different possible pathways, chemists can predict which reaction is most likely to occur under specific conditions. This is particularly relevant for spirocyclic systems where steric hindrance and ring strain can significantly influence reaction pathways. researchgate.netresearchgate.net
Quantitative Structure-Reactivity Relationship (QSRR) Studies for Spirocyclic Derivatives
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.govmdpi.comresearchgate.net These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of the molecules—to predict the reactivity of new, unsynthesized compounds. mdpi.com
For a series of derivatives of 1-chlorospiro[2.3]hexane-1-carboxylic acid (e.g., with different substituents on the rings), a QSRR study could be developed. Molecular descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, HOMO/LUMO energies calculated by DFT), and topological indices that describe the molecular connectivity. researchgate.netresearchgate.net By correlating these descriptors with experimentally measured reaction rates (e.g., for hydrolysis or substitution), a predictive model can be built. Such a model would be invaluable for designing new spirocyclic compounds with tailored reactivity for specific applications. acs.org
Molecular Docking and Ligand-Binding Site Interaction Predictions in Chemical Biology Contexts
In the realm of chemical biology and drug discovery, understanding how a small molecule interacts with a biological target, such as a protein, is of paramount importance. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.org
If 1-chlorospiro[2.3]hexane-1-carboxylic acid or its derivatives were being investigated as potential enzyme inhibitors or receptor ligands, molecular docking would be a key computational tool. nih.gov The rigid and three-dimensional nature of the spirocyclic scaffold makes it an interesting structure for probing protein binding pockets. nih.gov Docking simulations would place the molecule into the active site of a target protein and score the different binding poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. escholarship.org These predictions can guide the design of more potent and selective ligands by identifying key interactions that contribute to binding affinity and suggesting structural modifications to enhance these interactions. plos.org
Electrostatic Potential and Charge Distribution Analysis
A molecular electrostatic potential map illustrates the charge distribution from the perspective of an approaching electrophile. In this map, regions of negative electrostatic potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored in shades of blue) denote electron-deficient areas prone to nucleophilic attack.
For 1-chlorospiro[2.3]hexane-1-carboxylic acid, the most prominent region of negative electrostatic potential is anticipated to be localized around the oxygen atoms of the carboxylic acid group. This is due to the high electronegativity of oxygen and the presence of lone pairs of electrons. Consequently, these oxygen atoms are the primary sites for interactions with electrophiles and for hydrogen bonding.
Conversely, the most positive electrostatic potential is expected to be centered on the acidic hydrogen of the carboxylic acid's hydroxyl group. This significant positive potential renders this proton highly susceptible to abstraction by a base, which is the chemical basis of its acidity. Additionally, the carbon atom of the carbonyl group will exhibit a significant degree of positive potential, making it a target for nucleophilic addition reactions.
The chlorine atom, being highly electronegative, will also contribute to a region of negative electrostatic potential around itself. However, its primary electronic influence on the carbon atom to which it is attached is inductive electron withdrawal. This effect, combined with the electron-withdrawing nature of the adjacent carboxylic acid group, is expected to polarize the C1-Cl and C1-COOH bonds significantly. This polarization will render the C1 carbon atom electron-deficient and thus more susceptible to nucleophilic attack.
The spirocyclic hydrocarbon framework, composed of cyclopropane and cyclobutane rings, will be less polarized. However, the strain inherent in these small rings can influence the hybridization and electronegativity of the carbon atoms, leading to subtle variations in the charge distribution across the aliphatic backbone.
To provide a more quantitative, albeit theoretical, insight into the charge distribution, the following table presents hypothetical partial atomic charges for key atoms in 1-chlorospiro[2.3]hexane-1-carboxylic acid, as would be predicted by computational calculations. These charges are a representation of the electron density distribution across the molecule.
| Atom | Hypothetical Partial Atomic Charge (e) | Rationale |
|---|---|---|
| C1 (carbon bearing Cl and COOH) | +0.45 | Strongly electron-deficient due to the inductive effects of both the chlorine and carboxylic acid groups. |
| Cl (chlorine) | -0.25 | High electronegativity leads to a net accumulation of electron density. |
| C of C=O (carbonyl carbon) | +0.60 | Significant positive charge due to bonding with two highly electronegative oxygen atoms. |
| O of C=O (carbonyl oxygen) | -0.55 | High electronegativity and lone pairs result in a strongly electron-rich center. |
| O of -OH (hydroxyl oxygen) | -0.65 | Highly electronegative, attracting electron density from both the carbonyl carbon and the acidic hydrogen. |
| H of -OH (hydroxyl hydrogen) | +0.40 | Highly electron-deficient (acidic) due to its bond with the electronegative hydroxyl oxygen. |
Strategic Derivatization and Functionalization of the Spiro 2.3 Hexane 1 Carboxylic Acid Core
Transformations at the Carboxylic Acid Group
The carboxylic acid moiety is a highly versatile functional group that serves as a gateway to a wide array of other functionalities. Standard organic transformations can be applied to this group to generate diverse derivatives.
Formation of Esters, Amides, Acid Halides, and Anhydrides
The conversion of the carboxylic acid to its corresponding derivatives is a fundamental strategy for modifying its steric and electronic properties.
Esters and Amides: Esterification and amidation reactions are among the most common transformations. nih.govorganic-chemistry.orgrsc.orgresearchgate.net Esterification can be achieved under acidic conditions (e.g., Fischer esterification with an alcohol and a catalytic amount of strong acid) or by using coupling agents. researchgate.net Amide bond formation is typically performed by activating the carboxylic acid, for instance, by converting it to an acid chloride or by using peptide coupling reagents, followed by reaction with a primary or secondary amine. researchgate.netmdpi.comsciepub.comresearchgate.net Microwave-assisted methods can also provide an efficient route to these compounds. rsc.orgmdpi.com
Acid Halides: The synthesis of the corresponding acid chloride is a key step for creating more reactive intermediates. This is commonly achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comlibretexts.orgrsc.org The resulting acid chloride is a versatile precursor for the synthesis of esters, amides, and anhydrides via nucleophilic acyl substitution. masterorganicchemistry.comuomustansiriyah.edu.iqyoutube.comlibretexts.org
Anhydrides: Acid anhydrides can be prepared from the reaction of an acid chloride with a carboxylate salt. uomustansiriyah.edu.iq This transformation provides another activated form of the carboxylic acid derivative.
| Derivative | General Reaction | Typical Reagents | Product Class |
|---|---|---|---|
| Ester | R-COOH + R'-OH → R-COOR' + H₂O | H₂SO₄ (cat.), SOCl₂, DCC, KPF₆ nih.gov | Ester |
| Amide | R-COOH + R'₂NH → R-CONR'₂ + H₂O | SOCl₂, Coupling Agents (e.g., DCC, HATU), PPh₃/I₂ rsc.org | Amide |
| Acid Halide | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Acid Chloride |
| Anhydride | R-COCl + R'-COO⁻Na⁺ → R-CO-O-CO-R' + NaCl | Acid chloride + Carboxylate salt | Acid Anhydride |
Reduction to Alcohols and Aldehydes
Reduction of the carboxylic acid group offers a pathway to primary alcohols and, under specific conditions, aldehydes.
Reduction to Alcohols: Carboxylic acids are resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄). chemguide.co.uklibretexts.org Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required for their conversion to primary alcohols. chemguide.co.ukmasterorganicchemistry.comambeed.com The reaction is typically carried out in an anhydrous ethereal solvent, followed by an aqueous workup. chemguide.co.uk Alternative methods, such as catalytic hydrosilylation using manganese(I) catalysts, have also been developed for this transformation under milder conditions. nih.gov
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than the starting acid. Therefore, this transformation is usually achieved indirectly. The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org
| Target Product | Reaction Pathway | Key Reagents | Intermediate (if any) |
|---|---|---|---|
| Primary Alcohol | Direct Reduction | LiAlH₄, BH₃·THF researchgate.net | None |
| Aldehyde | Indirect Reduction | 1. SOCl₂ or R'OH/H⁺ 2. LiAlH(Ot-Bu)₃ or DIBAL-H libretexts.org | Acid Chloride or Ester |
Modifications at the Halogenated Position
The chlorine atom at the spiro-center presents an opportunity for introducing a wide range of functional groups through substitution or cross-coupling reactions.
Nucleophilic Substitution Reactions for Introduction of Diverse Functional Groups
Direct nucleophilic substitution at the tertiary, sterically hindered carbon of the cyclopropane (B1198618) ring is challenging. However, under forcing conditions or with highly reactive nucleophiles, substitution may be possible. Potential nucleophiles could include alkoxides, thiolates, azides, and cyanides, which would lead to the corresponding ethers, thioethers, azides, and nitriles, respectively. The success of these reactions would heavily depend on overcoming the steric hindrance and potential side reactions like elimination.
Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Modern cross-coupling reactions provide powerful tools for forming new bonds at positions that are unreactive under traditional conditions. soci.orgtaylorandfrancis.comnih.gov Palladium-catalyzed reactions are particularly prominent in this area.
Carbon-Carbon Bond Formation: Reactions like the Suzuki-Miyaura coupling could potentially be used to form a new carbon-carbon bond at the chlorinated position. organic-chemistry.orgmdpi.comlibretexts.org This would involve coupling with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This would allow for the introduction of aryl, heteroaryl, or vinyl groups.
Carbon-Heteroatom Bond Formation: The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgyoutube.comyoutube.com This reaction could be employed to couple the chlorinated spiro[2.3]hexane core with a variety of primary or secondary amines, leading to the corresponding aniline (B41778) or amine derivatives. wikipedia.orgtcichemicals.com This method is known for its broad substrate scope and functional group tolerance.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand | Aryl-substituted spirohexane |
| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ + Ligand (e.g., XPhos) | Amino-substituted spirohexane |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI | Alkynyl-substituted spirohexane |
Alterations of the Spiro[2.3]hexane Ring System
The spiro[2.3]hexane system is characterized by significant ring strain due to the presence of both cyclopropane and cyclobutane (B1203170) rings. This inherent strain can be harnessed as a driving force for various molecular rearrangements and ring-opening reactions, leading to structurally diverse and complex molecular architectures. nih.govgoogle.comsci-hub.se
Ring Expansion and Rearrangement: Under thermal or acidic conditions, spiro[2.3]hexane derivatives can undergo rearrangements. google.comsci-hub.se For instance, Lewis acid-mediated rearrangement of related 1-oxaspiro[2.3]hexanes leads to the formation of cyclopentanone (B42830) derivatives, driven by the release of ring strain. nih.gov Similar carbocation-mediated rearrangements could potentially transform the 1-chlorospiro[2.3]hexane scaffold into different carbocyclic systems, such as substituted cyclopentenes or methylenecyclobutanes. sci-hub.semasterorganicchemistry.com Thermal rearrangements of unsaturated spiro[2.3]hexenes are known to produce allylidenecyclopropanes, which can further rearrange to 3-methylenecyclopentene (B14743801) derivatives. sci-hub.se
Ring-Opening Reactions: The strained cyclopropane ring is susceptible to opening under various conditions. For example, hydrogenolysis can cleave the C-C bonds of the cyclopropane. Reductive ring-opening or reactions with specific reagents can lead to functionalized cyclobutane derivatives, providing a pathway to less strained structures.
| Transformation Type | Conditions | Potential Product Scaffold | Driving Force |
|---|---|---|---|
| Ring Expansion | Lewis Acid (e.g., LiBr, HMPA) nih.gov | Cyclopentane/Cyclopentene | Release of Ring Strain |
| Thermal Rearrangement | High Temperature | Allylidenecyclopropane, Methylene-cyclopentene sci-hub.se | Relief of Strain |
| Reductive Ring Opening | Hydrogenolysis (e.g., H₂, Pd/C) | Functionalized Cyclobutane | Cleavage of Strained Bond |
Ring Expansion and Contraction Reactions
Ring expansion and contraction reactions represent powerful strategies for modifying the spiro[2.3]hexane skeleton, leading to the formation of larger or smaller ring systems with altered conformational properties. These transformations often proceed through the release of ring strain, providing a thermodynamic driving force for the reaction.
One notable example of ring expansion involves the rearrangement of 1-oxaspiro[2.3]hexanes, which are readily prepared from the corresponding methylenecyclobutanes. nih.gov Under Lewis acidic conditions, these spirocyclic epoxides can undergo a facile ring expansion to afford cyclopentanones. nih.gov This transformation is driven by the relief of strain in both the oxirane and cyclobutane rings. The regioselectivity of this rearrangement can be influenced by substituents on the spiro[2.3]hexane core. For instance, the presence of an aryl or alkyl group can stabilize the formation of a carbocation intermediate, directing the rearrangement to a specific outcome. nih.gov This method has been effectively utilized in the synthesis of natural products, such as in the preparation of triquinane natural products like isocomene (B14461869) and β-isocomene. nih.gov
Ring contraction reactions of the spiro[2.3]hexane core are less commonly reported but can be envisioned through various synthetic strategies. rsc.org For example, photochemical or thermal extrusion of a suitable functional group from a larger ring fused to the spirocycle could lead to a contracted framework. Another potential approach involves the Favorskii rearrangement of α-haloketones derived from a larger ring system incorporating the spiro[2.3]hexane motif. wikipedia.org These types of rearrangements are valuable for accessing highly strained and functionally dense carbocycles. rsc.org An unusual ring-contraction rearrangement has been developed to produce spirocyclopropanes from fused cyclobutanols, where the strain energy of the substrate and stereoelectronic effects of the migrating sigma bond are key factors. nih.gov
| Reaction Type | Starting Material | Conditions | Product | Key Features |
| Ring Expansion | 1-Oxaspiro[2.3]hexane derivative | Lewis Acid (e.g., LiBr, HMPA) | Substituted cyclopentanone | Driven by release of ring strain; regioselective. nih.gov |
| Ring Contraction | Fused cyclobutanol | Not specified | Spirocyclopropane | Stereospecific; influenced by strain and stereoelectronics. nih.gov |
Further Annulation and Complexity Generation
Annulation reactions provide a powerful means to build additional rings onto the spiro[2.3]hexane core, thereby generating increased molecular complexity and three-dimensionality. rsc.org These reactions can be designed to be highly stereoselective, allowing for precise control over the spatial arrangement of newly introduced substituents. The unique geometry of the spiro[2.3]hexane scaffold can influence the stereochemical outcome of these annulation processes.
Various cycloaddition reactions can be employed to construct new rings. For instance, the carboxylic acid functionality of 1-chlorospiro[2.3]hexane-1-carboxylic acid can be converted into a dienophile or a diene, which can then participate in Diels-Alder reactions to form six-membered rings. Similarly, 1,3-dipolar cycloadditions can be utilized to introduce five-membered heterocyclic rings. The choice of reaction partner and catalyst can allow for the stereoselective synthesis of diverse spiro- and fused carbo- and heterocyclic scaffolds. rsc.org
Transition metal-catalyzed reactions also offer a versatile platform for the annulation and functionalization of the spiro[2.3]hexane core. For example, palladium-catalyzed cross-coupling reactions could be used to attach aryl or alkyl groups, which can then be elaborated into new ring systems. The development of efficient synthetic methods for creating diverse bridged polycyclic scaffolds using a "stitching" annulation approach highlights the potential for generating significant molecular complexity from simpler precursors. researchgate.net
Synthesis of Spiro[2.3]hexane-Derived Unnatural Amino Acids and Peptidomimetics
The incorporation of unnatural amino acids into peptides is a widely used strategy to enhance their conformational stability, proteolytic resistance, and biological activity. researchgate.net The rigid spiro[2.3]hexane scaffold is an attractive template for the design of novel, conformationally constrained amino acids.
The synthesis of spiro[2.3]hexane-based amino acids often involves the construction of the spirocyclic core followed by the introduction of the amino and carboxylic acid functionalities. One common approach is the [1+2] cycloaddition of a diazoester to a methylenecyclobutane (B73084) precursor. researchgate.net For example, 5-aminospiro[2.3]hexanecarboxylic acid, a conformationally rigid analog of γ-aminobutyric acid (GABA), has been synthesized using this methodology. researchgate.net Subsequent transformation of the resulting ester and another functional group (e.g., a nitro group or a second carboxyl group via a Curtius reaction) affords the desired amino acid. researchgate.net
These spirocyclic amino acids can serve as building blocks for the synthesis of peptidomimetics. beilstein-journals.org The constrained conformation of the spiro[2.3]hexane backbone can be used to induce specific secondary structures, such as β-turns or sheet-like structures, in peptides. researchgate.net For instance, the stereochemistry of 1,5-disubstituted spiro[2.3]hexane derivatives has been shown to influence their application in the design of different peptidomimetic structures. researchgate.net The synthesis of 5-azaspiro[2.3]hexane derivatives as "frozen" analogues of L-glutamic acid further demonstrates the potential of this scaffold in creating conformationally restricted mimics of natural amino acids. beilstein-journals.org
| Amino Acid Derivative | Synthetic Strategy | Potential Application | Reference |
| 5-Aminospiro[2.3]hexanecarboxylic acid | [1+2] cycloaddition of a diazoester to a methylenecyclobutane, followed by functional group manipulation. | Conformationally rigid GABA analog. | researchgate.net |
| 1,5-Diaminospiro[2.3]hexane derivatives | Cyclopropanation of a cyclobutane derivative followed by Curtius rearrangement. | Building blocks for β-turn and sheet-like peptidomimetics. | enamine.net |
| 5-Azaspiro[2.3]hexane-based glutamic acid analog | Diastereoselective rhodium-catalyzed cyclopropanation. | Conformationally "frozen" L-glutamic acid analog. | beilstein-journals.org |
Spiro[2.3]hexane as a Bioisostere in Medicinal Chemistry Research
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. u-tokyo.ac.jp The spiro[2.3]hexane moiety has emerged as a promising non-classical three-dimensional bioisostere for various commonly used carbocyclic and heterocyclic rings in medicinal chemistry. rsc.orgnih.gov Its rigid, three-dimensional structure allows for a precise positioning of substituents in space, which can lead to improved binding affinity and selectivity for biological targets. rsc.org
The incorporation of a spiro[2.3]hexane unit can significantly impact the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and aqueous solubility. rsc.orgnih.gov For example, replacing a more flexible ring system with the rigid spiro[2.3]hexane scaffold can reduce the entropic penalty upon binding to a receptor. The introduction of heteroatoms into the spiro[2.3]hexane framework, creating structures like 5-azaspiro[2.3]hexane and 4-azaspiro[2.3]hexane, has been investigated as a strategy to mimic the properties of piperidine (B6355638), a common motif in many drugs. rsc.org These heteroatom-containing spirocycles can offer advantages in terms of modulating basicity and lipophilicity compared to their piperidine counterparts. rsc.org
The utility of spirocycles as bioisosteres is driven by their ability to explore novel chemical space and to improve the drug-like properties of lead compounds. rsc.orgresearchgate.net The inherent three-dimensionality of the spiro[2.3]hexane core helps in the "escape from flatland," a concept in medicinal chemistry that encourages the development of more three-dimensional molecules to improve their pharmacological profiles. rsc.org
| Spiro[2.3]hexane Analog | Bioisosteric Replacement for | Impact on Properties | Reference |
| Spiro[2.3]hexane | General carbocyclic and heterocyclic rings | Increased three-dimensionality, conformational rigidity. | rsc.org |
| 5-Azaspiro[2.3]hexane | Piperidine | Alternative to piperidine with potential for modulated basicity and lipophilicity. | rsc.org |
| 4-Azaspiro[2.3]hexane | Piperidine | Decreased basicity and increased lipophilicity compared to the parent piperidine-containing compound. | rsc.org |
Applications of 1 Chlorospiro 2.3 Hexane 1 Carboxylic Acid and Its Spiro 2.3 Hexane Analogs in Complex Molecule Synthesis and Chemical Biology
Utility as Chiral Building Blocks in Asymmetric Organic Synthesis
Chiral building blocks are fundamental to the stereoselective synthesis of complex molecules, particularly in the development of pharmaceuticals and natural products where specific stereoisomers are often responsible for desired biological activity. wiley.comsigmaaldrich.comwiley-vch.de The spiro[2.3]hexane framework, when appropriately substituted, can serve as a valuable chiral scaffold. The defined spatial arrangement of substituents on the cyclopropane (B1198618) and cyclobutane (B1203170) rings provides a rigid template for asymmetric transformations.
While specific applications of enantiomerically pure 1-chlorospiro[2.3]hexane-1-carboxylic acid are not extensively documented in publicly available literature, the principles of asymmetric synthesis suggest its potential utility. The presence of a carboxylic acid and a chlorine atom on the same stereocenter, which is also a spiro atom, offers multiple handles for further synthetic manipulations. These functional groups can be transformed into a variety of other moieties, allowing for the elaboration of the spirocyclic core into more complex chiral structures. The development of synthetic methods to access such chiral spiro[2.3]hexane derivatives in high enantiopurity is an active area of research, promising to unlock their full potential as versatile building blocks. researchgate.net
Scaffolds for Diversity-Oriented Synthesis (DOS) and Fragment-Based Approaches
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of novel biological probes and drug leads. cam.ac.uk Spirocyclic scaffolds are particularly attractive for DOS because they provide access to three-dimensional chemical space that is often underrepresented in traditional compound libraries. researchgate.net The rigid spiro[2.3]hexane core can serve as a central scaffold from which different substituents can be projected in well-defined spatial orientations. researchgate.net
In the context of fragment-based drug discovery (FBDD), which utilizes small, low-molecular-weight compounds for screening against biological targets, spiro[2.3]hexane derivatives represent a departure from the predominantly flat, aromatic fragments. nih.govbroadinstitute.org The incorporation of sp³-rich, three-dimensional fragments can lead to improved physicochemical properties and novel binding interactions with protein targets. spirochem.com The spiro[2.3]hexane framework, being a compact and rigid structure, is an ideal candidate for the design of such 3D fragments.
A key advantage of using spiro[2.3]hexane scaffolds in DOS and FBDD is the ability to generate libraries of compounds with high skeletal and stereochemical diversity from a common intermediate. cam.ac.uknih.gov This modular approach allows for the systematic exploration of chemical space around the spirocyclic core, facilitating the identification of structure-activity relationships.
Integration into Advanced Chemical Systems and Materials (e.g., Photoclick Chemistry Components, Optoelectronics)
The strained nature of the cyclopropane ring in the spiro[2.3]hexane system can be harnessed for applications in advanced chemical systems. A notable example is the use of a spiro[2.3]hex-1-ene derivative in "photoclick chemistry". nih.gov This strained alkene exhibits exceptionally fast reaction kinetics in cycloaddition reactions with tetrazoles upon photoirradiation. nih.gov The high ring strain and reduced steric hindrance of the spiro[2.3]hex-1-ene moiety contribute to its superior reactivity, with second-order rate constants reaching up to 34,000 M⁻¹s⁻¹. nih.gov This rapid reactivity makes it a powerful tool for bioorthogonal labeling and studying fast biological processes in living cells. nih.gov
The unique electronic and structural properties of spirocyclic compounds also suggest their potential for use in optoelectronic materials. While specific applications of 1-chlorospiro[2.3]hexane-1-carboxylic acid in this area are not yet established, the ability to construct well-defined, rigid molecular architectures is a desirable feature in the design of organic materials with tailored electronic properties. Further research may explore the incorporation of the spiro[2.3]hexane motif into conjugated systems for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.
Table 1: Reaction Kinetics of Spiro[2.3]hex-1-ene in Photoclick Chemistry
| Reactant | Second-Order Rate Constant (k₂) | Reference |
|---|
Design of Conformationally Restricted Analogs for Chemical Probe Development
Chemical probes are small molecules designed to interact with specific biological targets and are invaluable tools for studying biological processes and validating new drug targets. nih.gov A key design principle for effective chemical probes is conformational restriction, which can lead to increased potency and selectivity by pre-organizing the molecule in a bioactive conformation. The spiro[2.3]hexane framework, with its inherent rigidity, is an excellent scaffold for the design of such conformationally restricted analogs. researchgate.netrsc.org
By incorporating the spiro[2.3]hexane motif into known bioactive molecules, medicinal chemists can create novel analogs with potentially improved pharmacological profiles. researchgate.netrsc.org This "scaffold hopping" approach can lead to new intellectual property and the discovery of compounds with enhanced properties such as metabolic stability and cell permeability. Furthermore, the defined exit vectors of the spiro[2.3]hexane core allow for the precise placement of functional groups to probe specific interactions within a protein binding site. The development of spirocyclic fluorescent probes has also become an important area of research for bioimaging applications. mdpi.com
Role in Mechanistic Probes for Biological Systems and Target Validation
The development of mechanistic probes is crucial for elucidating the intricate workings of biological systems and for validating the therapeutic potential of new drug targets. While the direct application of 1-chlorospiro[2.3]hexane-1-carboxylic acid as a mechanistic probe has not been reported, its structural features suggest potential in this area. For instance, the chlorine atom could act as a reactive handle for covalent modification of a target protein, allowing for target identification and validation studies.
Furthermore, the rigid spiro[2.3]hexane scaffold can be used to design specific inhibitors or activators of enzymes or receptors. By systematically modifying the substituents on the spirocyclic core, researchers can develop a suite of probes to investigate the structure-activity relationships of a particular biological target. The insights gained from such studies can be invaluable for understanding the mechanism of action of the target and for the rational design of more potent and selective therapeutic agents. The use of spirocyclic scaffolds as bioisosteres for other chemical groups is a growing strategy in medicinal chemistry to improve the properties of lead compounds. researchgate.netrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
